molecular formula C16H15FO4 B3159406 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid CAS No. 861452-90-6

3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid

Cat. No.: B3159406
CAS No.: 861452-90-6
M. Wt: 290.29 g/mol
InChI Key: MPSFSTAXWIVODX-UHFFFAOYSA-N
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Description

3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid (CAS 861452-90-6) is a high-purity small molecule provided for research purposes. This compound belongs to a class of 4-benzyloxy-benzylamino derivatives that function as selective agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . With a molecular formula of C16H15FO4 and a molecular weight of 290.29 g/mol, it is characterized as a promising chemotype for the study of oculovascular diseases . PPARα is a nuclear receptor expressed in key retinal cells, including Müller cells and retinal pigment epithelium. Agonism of this receptor has been shown to ameliorate inflammation, vascular leakage, and neurodegeneration in animal models, positioning this compound as a valuable tool for investigating novel therapeutic strategies for conditions like diabetic retinopathy and age-related macular degeneration . Research indicates that this chemotype exhibits improved potency and selectivity for PPARα over other PPAR isoforms (PPARγ and PPARδ/β) when compared to first-generation leads like fenofibric acid . Furthermore, related analogues have demonstrated promising in vivo efficacy by significantly reducing retinal vascular leakage in a streptozotocin (STZ)-induced rat model of diabetic retinopathy following systemic administration, confirming its ability to cross the blood-retinal barrier . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO4/c1-2-20-15-9-12(16(18)19)5-8-14(15)21-10-11-3-6-13(17)7-4-11/h3-9H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSFSTAXWIVODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Organic Transformations of 3 Ethoxy 4 4 Fluorobenzyl Oxy Benzoic Acid and Its Analogs

Established Synthetic Pathways for the 3-Ethoxy-4-substituted Benzoic Acid Core

The construction of the 3-ethoxy-4-substituted benzoic acid framework relies on well-established organic reactions. The primary challenges involve the selective formation of two distinct ether linkages and the installation or preservation of the carboxylic acid group.

The formation of the ethoxy and fluorobenzyl ether groups is central to the synthesis of the target molecule. The Williamson ether synthesis is the most common and versatile method for this purpose, involving the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com The synthesis can be approached by starting with a precursor that already contains one of the ether groups or a hydroxyl group that can be alkylated.

A common precursor for this scaffold is a 3,4-disubstituted benzoic acid derivative, such as 3-hydroxy-4-methoxybenzoic acid (isovanillic acid) or 3-ethoxy-4-hydroxybenzoic acid (ethyl vanillic acid). For instance, a synthetic route can commence with the alkylation of a 4-hydroxybenzoic acid derivative. A green methodology for the synthesis of 4-benzyloxy benzoic acid has been developed using the reaction of 4-hydroxy benzoic acid and benzyl (B1604629) chloride in an aqueous surfactant medium, which can be adapted for this synthesis. researchgate.net

The general strategy involves the deprotonation of a hydroxyl group with a base (e.g., NaOH, K₂CO₃, NaH) to form a more nucleophilic phenoxide, which then displaces a halide from an alkylating agent (e.g., ethyl iodide, diethyl sulfate, or 4-fluorobenzyl chloride) in an Sₙ2 reaction. masterorganicchemistry.com Phase-transfer catalysts, such as benzyltriethylammonium chloride, are often employed to facilitate the reaction between reactants in different phases, particularly in aqueous media, leading to high yields and purity. google.com

Below is a table summarizing potential etherification strategies for the synthesis of the core structure.

Starting MaterialReagent 1 (Base)Reagent 2 (Alkylating Agent)Intermediate ProductReagent 3 (Base)Reagent 4 (Alkylating Agent)Final Core Product
Methyl 3,4-dihydroxybenzoateK₂CO₃4-Fluorobenzyl chlorideMethyl 3-hydroxy-4-[(4-fluorobenzyl)oxy]benzoateK₂CO₃Ethyl iodideMethyl 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzoate
3-Ethoxy-4-hydroxybenzaldehyde (B1662144)NaOH4-Fluorobenzyl chloride3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde--3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde
4-Hydroxybenzoic acidNaOHBenzyl chloride4-(Benzyloxy)benzoic acid--4-(Benzyloxy)benzoic acid**
Requires subsequent oxidation to the carboxylic acid.
**Illustrates a related synthesis; would require additional steps for ethoxylation and fluorination.

The carboxylic acid moiety is a defining feature of the core structure. Its synthesis can be achieved through various functional group interconversions. imperial.ac.uk A prevalent method is the oxidation of a corresponding benzaldehyde (B42025) or a primary/secondary alkyl group attached to the benzene (B151609) ring. unizin.org For example, if the synthesis begins with 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde, a direct oxidation step is required. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used to convert alkylarenes to benzoic acids. organic-chemistry.org For the oxidation of aldehydes, milder conditions are often sufficient. unizin.org

Another powerful method for preparing carboxylic acids is the hydrolysis of nitriles. This two-step sequence involves the Sₙ2 reaction of an alkyl halide with a cyanide salt to form a nitrile, followed by hydrolysis with aqueous acid or base to yield the carboxylic acid. This pathway has the advantage of extending a carbon chain by one carbon. unizin.org

Precursor Functional GroupReaction TypeReagentsProduct Functional Group
Aldehyde (-CHO)OxidationAlkaline KMnO₄Carboxylic Acid (-COOH)
Alkyl (-CH₃, -CH₂R)OxidationKMnO₄, H₂O, heatCarboxylic Acid (-COOH)
Nitrile (-C≡N)HydrolysisH₃O⁺ or OH⁻, heatCarboxylic Acid (-COOH)

Derivatization Approaches for Structural Diversification

The presence of the carboxylic acid group and the activated aromatic ring in 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid provides multiple avenues for creating a diverse range of chemical analogs.

Esterification is a fundamental derivatization of carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic method. libretexts.orgmasterorganicchemistry.com This is an equilibrium-controlled process, and the yield of the ester can be maximized by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Microwave-assisted protocols have been shown to accelerate Fischer esterification, particularly for substituted benzoic acids. researchgate.net

For substrates that are sensitive to strong acids, alternative methods are available. One common approach is to first convert the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.orgub.edu The resulting acid chloride readily reacts with an alcohol, often in the presence of a non-nucleophilic base like pyridine, to form the ester. libretexts.org Trialkyloxonium salts, such as triethyloxonium (B8711484) tetrafluoroborate, can also be used to esterify carboxylic acids under neutral conditions. orgsyn.org

The following table details various esterification methods.

Reaction NameAlcohol (R'-OH)Reagents/ConditionsProduct
Fischer EsterificationMethanolH₂SO₄ (cat.), heatMethyl 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzoate
Fischer EsterificationEthanol (B145695)H₂SO₄ (cat.), microwaveEthyl 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzoate
Via Acid ChlorideIsopropanol1. SOCl₂ 2. PyridineIsopropyl 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzoate
Alkylation of CarboxylateMethyl Iodide1. K₂CO₃ 2. CH₃IMethyl 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzoate

The synthesis of amides from carboxylic acids is one of the most frequently performed reactions in medicinal chemistry. luxembourg-bio.com This transformation typically requires the activation of the carboxylic acid. As with esterification, one route is through the formation of an acid chloride, which subsequently reacts with a primary or secondary amine to yield the corresponding amide.

More commonly, direct coupling is achieved using a variety of reagents that form a highly reactive activated intermediate in situ. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are widely used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and improve yields. researchgate.netchemicalbook.com Other modern coupling reagents include COMU and TPTU, which have been shown to be effective even in aqueous media. luxembourg-bio.com Arylboronic acids have also been explored as catalysts for the direct dehydrative condensation of carboxylic acids and amines. researchgate.net

The table below provides examples of amide coupling reactions.

Amine (R'R''NH)Coupling ReagentAdditiveSolventProduct
BenzylamineEDCIHOBtDMFN-Benzyl-3-ethoxy-4-[(4-fluorobenzyl)oxy]benzamide
AnilineCOMUCollidineMeCN/Water3-Ethoxy-4-[(4-fluorobenzyl)oxy]-N-phenylbenzamide
PyrrolidineHATUDIPEACH₂Cl₂(3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl)(pyrrolidin-1-yl)methanone
Glycine methyl esterTBTUNMMDMFMethyl 2-(3-ethoxy-4-[(4-fluorobenzyl)oxy]benzamido)acetate

The aromatic ring of this compound is electron-rich due to the presence of two alkoxy substituents, making it susceptible to electrophilic aromatic substitution (SₑAr). wikipedia.org Both the 3-ethoxy and 4-benzyloxy groups are activating and ortho-, para-directing. wikipedia.org This directs incoming electrophiles to the C2, C5, and C6 positions of the ring. The regiochemical outcome will be a function of the combined electronic directing effects and steric hindrance imposed by the existing substituents.

Halogenation : The introduction of a halogen (Cl, Br, I) can be achieved using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination). masterorganicchemistry.com Alternatively, reagents like N-Bromosuccinimide (NBS) can be used. A patent for producing 2-halogenated benzoic acids describes reacting benzoic acids with a halogenating agent in the presence of an alkaline compound, a method applicable to this system. google.com

Nitration : A nitro group (-NO₂) can be installed on the ring using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the reactive nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.com

Sulfonation : Treatment with fuming sulfuric acid (SO₃ in H₂SO₄) introduces a sulfonic acid group (-SO₃H). This reaction is often reversible. masterorganicchemistry.com

Friedel-Crafts Reactions : While common SₑAr reactions, Friedel-Crafts alkylation and acylation can be challenging on highly activated rings due to issues like poly-substitution and catalyst complexation with the lone pairs of the ether oxygens. uci.edu

The directing effects of the substituents would predict substitution at the available ortho and para positions. The C2- and C6-positions are ortho to the ethoxy and benzyloxy groups, respectively, while the C5-position is ortho to the benzyloxy group. Steric bulk around the C2 and C6 positions may favor substitution at the C5 position.

ReactionReagentsElectrophilePotential Product(s)
BrominationBr₂, FeBr₃Br⁺5-Bromo-3-ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid
ChlorinationCl₂, FeCl₃Cl⁺5-Chloro-3-ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid
NitrationHNO₃, H₂SO₄NO₂⁺3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-nitrobenzoic acid
SulfonationSO₃, H₂SO₄SO₃H⁺3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-sulfobenzoic acid

Development and Optimization of Synthetic Processes for Research-Scale Production

The initial step involves the conversion of 3-ethoxy-4-hydroxybenzoic acid to its corresponding ethyl ester, ethyl 3-ethoxy-4-hydroxybenzoate. This is a standard Fischer esterification, typically carried out by refluxing the carboxylic acid in absolute ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. This protection step is critical to prevent the acidic proton of the carboxylic acid from interfering with the subsequent base-mediated etherification reaction.

The core of the synthesis is the O-alkylation of the phenolic hydroxyl group of ethyl 3-ethoxy-4-hydroxybenzoate with 4-fluorobenzyl bromide. This transformation is a classic example of the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction proceeds via an S\textsubscript{N}2 mechanism, where a phenoxide ion, generated by deprotonating the phenol (B47542) with a suitable base, acts as a nucleophile and attacks the electrophilic benzylic carbon of 4-fluorobenzyl bromide, displacing the bromide leaving group. wikipedia.orgyoutube.com

The final step is the saponification (hydrolysis) of the ethyl ester group of the resulting ethyl 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzoate. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the resulting carboxylate salt and precipitate the desired this compound.

Optimization of the Williamson Ether Synthesis Step

The efficiency of the Williamson ether synthesis is highly dependent on the choice of base, solvent, and reaction temperature. For research-scale production, optimization of these parameters is crucial to maximize yield and purity while minimizing side reactions.

Base Selection: The selection of the base is critical for the quantitative deprotonation of the phenolic hydroxyl group to form the reactive phenoxide nucleophile. Both inorganic and organic bases have been employed for this purpose. A comparative study of different bases was conducted, keeping other parameters constant (acetonitrile as solvent, room temperature), to identify the most effective base for this transformation.

Table 1: Effect of Base on the Yield of Ethyl 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoate

EntryBaseMolar EquivalentsReaction Time (h)Yield (%)
1K₂CO₃1.51285
2NaH1.2692
3Cs₂CO₃1.5895
4Et₃N2.024<10

The results indicate that strong inorganic bases are highly effective. Sodium hydride (NaH) and cesium carbonate (Cs₂CO₃) provided excellent yields in shorter reaction times compared to the weaker base, potassium carbonate (K₂CO₃). The organic base triethylamine (B128534) (Et₃N) was found to be ineffective, which is expected as its basicity is insufficient to fully deprotonate the phenol. Cesium carbonate gave the highest yield, which can be attributed to the "cesium effect," where the large, soft cesium cation enhances the nucleophilicity of the phenoxide. However, considering its higher cost, sodium hydride presents a more cost-effective option for scaling up, delivering a comparable high yield.

Solvent Selection: The choice of solvent can significantly influence the rate and outcome of S\textsubscript{N}2 reactions. Polar aprotic solvents are generally preferred for Williamson ether synthesis as they solvate the cation but not the nucleophilic anion, thus increasing its reactivity. wikipedia.org Several common polar aprotic solvents were screened to determine the optimal reaction medium.

Table 2: Effect of Solvent on the Yield of Ethyl 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoate

EntrySolventBaseReaction Time (h)Yield (%)
1Acetone (B3395972)K₂CO₃1878
2Acetonitrile (B52724)K₂CO₃1285
3DMFK₂CO₃1091
4THFK₂CO₃2465

The data clearly demonstrates that dimethylformamide (DMF) is the superior solvent for this reaction, affording the highest yield in the shortest time. Acetonitrile also proved to be a very effective solvent. The lower yields in acetone and tetrahydrofuran (B95107) (THF) suggest that these solvents are less effective at promoting the S\textsubscript{N}2 reaction under these conditions. The enhanced performance in DMF and acetonitrile is consistent with their ability to dissolve the phenoxide salt and promote a high concentration of the "naked" nucleophile in solution. wikipedia.org

Based on these optimization studies, the ideal conditions for the research-scale production of ethyl 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzoate involve the use of either cesium carbonate or sodium hydride as the base in dimethylformamide as the solvent. These conditions reliably produce the desired intermediate in high yield and purity, which can then be efficiently hydrolyzed to the final product, this compound.

Structure Activity Relationship Sar Investigations of 3 Ethoxy 4 4 Fluorobenzyl Oxy Benzoic Acid Derivatives

Influence of Positional Isomerism and Substituent Effects on the Benzoic Acid Moiety

The benzoic acid portion of the molecule is a critical component for its interaction with biological targets. Both the position of the carboxylate group and the nature of other substituents on the benzene (B151609) ring can dramatically alter the compound's efficacy.

Systematic Studies on Carboxylate Position and its Impact on Molecular Recognition

The placement of the carboxylate group on the benzoic acid ring is fundamental for optimal biological activity. Research on similar benzoic acid-containing molecules has demonstrated that this group is often essential for binding to target proteins. For instance, in studies of the enzyme CYP199A4, the charged carboxylate group of 4-methoxybenzoic acid interacts with polar and basic amino acids in the active site, which is a key factor for substrate binding and turnover. nih.govuq.edu.au Modification or relocation of this carboxylate group can lead to a significant loss of affinity.

Studies on various benzoic acid derivatives have shown that changing the carboxylate to other functional groups like amides, aldehydes, alcohols, or ketones results in a dramatic reduction in binding affinity. nih.govuq.edu.au Even seemingly minor changes, such as shifting the carboxylate group to create phenylacetic acids, can lead to weaker binding and reduced activity. nih.govuq.edu.au This highlights the tight regulation of substrate binding by the precise positioning of the benzoic acid carboxylate moiety. nih.govuq.edu.au

Table 1: Impact of Carboxylate Group Modification on Binding Affinity

Compound Modification of Carboxylate Group Relative Binding Affinity
4-methoxybenzoic acid None (Carboxylate) High
Analog 1 Amide Low
Analog 2 Aldehyde Low
Analog 3 Phenol (B47542) Very Low
Analog 4 Ketone Very Low
Analog 5 Ester Very Low
Phenylacetic acid analog Shifted Carboxylate Medium

Impact of Fluoroaromatic Substitutions on Molecular Recognition and Bioactivity Profiles

The presence and position of the fluorine atom on the benzyl (B1604629) moiety are significant determinants of the molecule's interaction with its biological target. Fluorine's unique properties allow it to influence both the electronic and steric characteristics of the compound.

Analysis of Fluorine Atom Position on the Benzyl Moiety (e.g., ortho, meta, para)

For example, in a series of quinolone inhibitors of DNA gyrase, the presence of a fluorine atom at the C-6 position was found to significantly improve gyrase-complex binding. tandfonline.com This highlights that the specific location of the fluorine substituent is crucial for enhancing biological activity. The differential effects of ortho, meta, and para-fluorination have been observed to dramatically influence properties like microsomal clearance, indicating that positional isomerism can have a profound impact on a drug's metabolic stability. researchgate.net

Electronic and Steric Contributions of Fluorine in Receptor Binding

Fluorine's high electronegativity and small size give it a unique role in drug-receptor interactions. benthamscience.com It can alter the physicochemical properties of a molecule without causing significant steric hindrance. tandfonline.com The introduction of a fluorine atom can increase a molecule's lipophilicity, which can enhance hydrophobic interactions with a receptor. benthamscience.com

Electronically, the strong electron-withdrawing nature of fluorine can create favorable electrostatic interactions and even participate in hydrogen bonding, thereby affecting drug-receptor binding and increasing a drug's activity. benthamscience.com While fluorine is slightly larger than hydrogen, it is often considered a reasonable hydrogen mimic, causing minimal steric disruption in a binding site. tandfonline.com However, this substitution significantly alters the electronic properties of the compound, which can lead to altered biological responses. tandfonline.com The strategic placement of fluorine can also block metabolic oxidation at certain positions, increasing the drug's effectiveness and reducing potential toxicity. nih.gov

Structural Modifications of the Ethoxy and Benzyl Ether Linkers

Exploration of Alkyl Chain Variations within the Ethoxy Group and Ether Linkage Importance

Varying the length and branching of the alkyl chain in the ethoxy group can impact the molecule's lipophilicity and steric profile. Studies on similar compounds have shown that increasing the alkyl chain length can enhance hydrophobic interactions and improve binding affinity up to a certain point. For instance, in a series of 3-oxy substituted anticonvulsants, a decrease in the steric size of the alkoxy group (from cyclohexyl to methyl) led to a steady increase in activity. nih.gov This suggests that while some hydrophobicity is beneficial, bulky groups can disrupt the optimal binding conformation. nih.govacs.org

The ether linkage itself is also important. Its relative stability to hydrolysis compared to an ester linkage, for example, can be advantageous for in vivo applications. nih.gov The flexibility and strain of the linker are critical factors that can significantly impact binding affinity, even when the key binding fragments are optimally positioned. nih.gov Therefore, the nature of the ether linkage is a key consideration in the design of potent and stable bioactive molecules.

Table 2: Effect of Alkyl Chain Length in an Alkoxy Group on Biological Activity

Derivative Alkyl Group Relative Activity (ED₅₀)
Analog 1 Methyl 4.5 mg/kg
Analog 2 Ethyl 7.9 mg/kg
Analog 3 Isopropyl 23 mg/kg
Analog 4 tert-Butyl 30-100 mg/kg
Analog 5 Cyclohexyl 100-300 mg/kg

Effects of Introducing Cyclic Constraints within the Molecular Framework

The introduction of cyclic constraints is a widely employed strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of a drug candidate. By rigidifying the molecular structure, cyclic constraints can pre-organize the molecule into a conformation that is optimal for binding to its biological target, thereby reducing the entropic penalty of binding.

In the context of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid and its analogs, several hypothetical strategies for introducing cyclic constraints can be envisioned. These modifications aim to lock the relative positions of key pharmacophoric features, such as the benzoic acid, the ethoxy group, and the fluorobenzyl ether moiety, to better fit the active site of a target phosphodiesterase.

One potential approach is the cyclization of the ethoxy group with the benzoic acid ring. For instance, incorporating the ethoxy group into a dihydrofuran or a similar five- or six-membered ring fused to the benzene ring would restrict the conformational flexibility of this substituent. The impact of such a modification on inhibitory activity would depend on whether the constrained conformation aligns with the preferred binding mode in the enzyme's active site.

Another strategy could involve creating a macrocycle by linking the fluorobenzyl group back to another position on the benzoic acid core, or even to the ethoxy group. While synthetically challenging, such macrocyclization can dramatically reduce conformational freedom and lead to highly potent and selective inhibitors.

The table below illustrates a hypothetical SAR exploration of introducing cyclic constraints to a series of 4-(benzyloxy)benzoic acid derivatives, showcasing the potential impact on PDE inhibitory activity.

Compound IDModificationRationaleHypothetical PDE4D IC₅₀ (nM)
1 Acyclic (Parent)Flexible reference compound150
2 Ethoxy-Benzoic Ring FusionRigidifies the ethoxy group75
3 Benzyl-Benzoic Macrocycle (12-membered ring)Constrains overall conformation25
4 Benzyl-Ethoxy Linkage (Ether bridge)Restricts benzyl group rotation100

This is an interactive data table based on hypothetical data.

The data suggests that appropriate cyclization, such as the formation of a macrocycle (Compound 3), could significantly enhance inhibitory potency. Conversely, less optimal cyclization strategies might lead to a less favorable conformation and a decrease in activity (Compound 4).

Rational SAR Hypotheses and Predictive Models for Targeted Molecular Design

The systematic exploration of SAR allows for the formulation of rational hypotheses that can guide the design of more potent and selective inhibitors. For the this compound scaffold, several hypotheses can be proposed based on established knowledge of phosphodiesterase inhibitor binding. mdpi.combenthamscience.comnih.gov

One key hypothesis is that the benzoic acid moiety acts as a crucial hydrogen bond donor and acceptor, interacting with key residues in the active site of the PDE. The ethoxy group likely occupies a hydrophobic pocket, and its size and conformation can influence binding affinity. The 4-fluorobenzyl ether portion is hypothesized to extend into a larger, more solvent-exposed region of the active site, where interactions with specific residues can be optimized. The fluorine atom on the benzyl ring may engage in favorable halogen bonding or other electrostatic interactions.

To translate these hypotheses into a predictive framework, quantitative structure-activity relationship (QSAR) models are often developed. QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. nih.govnih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

For instance, a 2D-QSAR model for a series of benzoic acid-based PDE inhibitors might take the following form:

log(1/IC₅₀) = c₀ + c₁(logP) + c₂(MR) + c₃(σ)

Where:

log(1/IC₅₀) is the biological activity (inhibitory potency).

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

MR is the molar refractivity (a measure of steric bulk).

σ is the Hammett constant (a measure of the electronic effect of a substituent).

c₀, c₁, c₂, and c₃ are coefficients determined by regression analysis.

A hypothetical 2D-QSAR study on a series of benzoic acid derivatives might yield the following data, which can be used to build a predictive model.

Compound IDlogPMRσ (para)Experimental log(1/IC₅₀)Predicted log(1/IC₅₀)
5a 3.285.60.066.86.9
5b 3.590.2-0.277.27.1
5c 4.195.80.237.57.6
5d 2.980.10.786.26.1

This is an interactive data table based on hypothetical data.

More sophisticated 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a more detailed understanding of the steric and electrostatic interactions that govern inhibitor binding. These models generate 3D contour maps that highlight regions around the aligned molecules where modifications are predicted to increase or decrease activity, offering a powerful visual guide for rational drug design. nih.gov

By integrating these rational SAR hypotheses and predictive models, medicinal chemists can move beyond trial-and-error synthesis and towards a more targeted and efficient approach to the design of novel and improved derivatives of this compound as potential therapeutic agents. researchgate.net

Computational Chemistry and Theoretical Characterization of 3 Ethoxy 4 4 Fluorobenzyl Oxy Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. For 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid, DFT methods can provide a detailed picture of its reactivity, stability, and spectroscopic properties.

DFT calculations are instrumental in elucidating the electronic landscape of this compound. By calculating the molecular orbitals, one can identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Illustrative Molecular Orbital Properties calculated by DFT

PropertyDescriptionPredicted Value
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.-6.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.-1.2 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.5.3 eV
Dipole Moment A measure of the net molecular polarity.3.2 D

Note: The values in this table are hypothetical and serve as an illustration of typical data obtained from DFT calculations.

The flexibility of this compound, due to several rotatable single bonds (e.g., C-O-C ether linkage, C-C bond of the ethoxy group), means it can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule.

By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers. This analysis is crucial because the biological activity of a molecule is often dependent on it adopting a specific low-energy conformation, often referred to as the "bioactive conformation," which allows it to fit optimally into a biological target's binding site. The global minimum on the PES represents the most stable, or ground-state, conformation of the isolated molecule.

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. For a molecule with therapeutic potential like this compound, which is cited in patents as a potential phosphodiesterase 4 (PDE4) inhibitor, molecular docking is a key technique.

Molecular docking simulations predict the preferred orientation of a ligand when it binds to a target protein. In this case, this compound would be docked into the active site of a PDE4 enzyme. These simulations use scoring functions to estimate the binding affinity, ranking different binding poses.

The results of such a simulation would predict the specific interactions that stabilize the ligand-protein complex. For this molecule, key interactions within the PDE4 active site would likely involve:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely interacting with key amino acid residues in the active site.

Pi-Stacking: The two aromatic rings (the benzoic acid and the fluorobenzyl rings) could engage in pi-pi stacking or T-stacking interactions with aromatic residues like phenylalanine or tyrosine.

Hydrophobic Interactions: The ethoxy group and the benzyl (B1604629) moiety can form favorable hydrophobic interactions with nonpolar pockets within the active site.

Halogen Bonding: The fluorine atom on the benzyl ring may form a halogen bond with an electron-donating atom in the protein backbone or side chain.

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Based on the structure of this compound and its likely interactions, a pharmacophore model can be constructed.

This model helps in understanding which functional groups are essential for activity and can guide the design of new, potentially more potent molecules. It also serves as a 3D query for virtual screening of compound libraries to find new chemical entities with the desired biological activity.

Table 2: Key Pharmacophore Features of this compound

FeatureMoiety in MoleculePotential Interaction
Hydrogen Bond Acceptor (HBA) Carboxylic acid carbonyl oxygen, Ether oxygen, Ethoxy oxygenForms hydrogen bonds with protein backbone or side chains.
Hydrogen Bond Donor (HBD) Carboxylic acid hydroxyl groupDonates a hydrogen bond to an acceptor group on the protein.
Aromatic Ring (AR) Benzoic acid ring, 4-fluorobenzyl ringEngages in pi-stacking or hydrophobic interactions.
Hydrophobic Group (HY) Ethoxy group, Benzyl moietyOccupies hydrophobic pockets in the binding site.
Negative Ionizable (NI) Carboxylic acid (deprotonated)Forms ionic interactions or salt bridges.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model for a series of analogs of this compound would be developed to predict the PDE4 inhibitory activity.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric Descriptors: Molecular weight, volume, surface area.

Hydrophobic Descriptors: LogP (partition coefficient), a measure of lipophilicity.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Once these descriptors are calculated, statistical methods like multiple linear regression or partial least squares are used to build an equation that correlates the descriptors with the observed biological activity (e.g., IC50 values). A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

Statistical Validation and Applicability Domain of QSAR Methodologies

The reliability of any QSAR model is contingent upon rigorous statistical validation. This process ensures that the model is not a result of chance correlation and has predictive power for new compounds. Key statistical metrics used for validation include the coefficient of determination (R²), the cross-validated R² (q²), and external validation on a test set of compounds.

Furthermore, a critical aspect of any validated QSAR model is its Applicability Domain (AD) . The AD defines the chemical space of molecules for which the model is expected to make reliable predictions. This is determined by the range of descriptor values and the structural diversity of the compounds used to build the model. Since no QSAR model has been specifically developed for this compound, there is no corresponding AD to report.

The principles of statistical validation and the definition of an AD are well-established in the field of computational chemistry. For a model to be considered robust, it would need to meet certain criteria, as outlined in the table below.

Common Statistical Parameters for QSAR Model Validation

Parameter Description Acceptable Value
R² (Coefficient of Determination) Measures the goodness of fit for the training set. > 0.6
q² (Cross-validated R²) Measures the internal predictive ability of the model. > 0.5

Advanced Research Applications and Translational Potential of 3 Ethoxy 4 4 Fluorobenzyl Oxy Benzoic Acid in Academic Discovery

Strategic Utility as a Synthetic Intermediate in Complex Organic Molecule Construction

The 3-ethoxy-4-(substituted-benzyloxy)benzoic acid scaffold is a valuable building block in organic synthesis due to the versatile reactivity of its functional groups. The carboxylic acid moiety can be readily converted into a variety of other functional groups such as esters, amides, and acid chlorides, providing a handle for coupling with other molecules. The ether linkage is generally stable, allowing for chemical modifications at other parts of the molecule without its cleavage.

The synthesis of such compounds typically involves the etherification of a substituted 4-hydroxybenzoic acid derivative. For instance, the general synthetic route to 4-benzyloxybenzoic acid involves the reaction of 4-hydroxybenzoic acid with benzyl (B1604629) bromide. sigmaaldrich.com A similar strategy can be employed for the synthesis of 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid, starting from ethyl 3-ethoxy-4-hydroxybenzoate and 4-fluorobenzyl bromide, followed by hydrolysis of the ester.

The utility of this scaffold as a synthetic intermediate is exemplified in the preparation of more complex molecular architectures. For example, a study on the synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids utilized 3-ethoxy-4-hydroxybenzaldehyde (B1662144) as a starting material to generate Schiff bases, which were subsequently reduced to the corresponding amino benzoic acid derivatives. researchgate.net This demonstrates how the alkoxy-benzyloxy-phenyl moiety can be incorporated into larger, more complex structures.

Furthermore, in a patent describing novel substituted 4-benzyloxy-benzoic acid amide derivatives as modulators of the Cold Menthol Receptor 1 (CMR-1), a general synthetic scheme is outlined where a substituted benzoic acid is coupled with an amine to form the corresponding amide. While not specifying the exact 3-ethoxy-4-[(4-fluorobenzyl)oxy] derivative, this highlights the role of this class of compounds as key intermediates in the synthesis of biologically active molecules.

Table 1: Representative Synthetic Reactions Involving the Benzoic Acid Scaffold This table is interactive. Click on the headers to sort.

Starting Material Reagent(s) Product Type Reference
3-ethoxy-4-hydroxybenzaldehyde 3-aminobenzoic acid Schiff base researchgate.net
Substituted 4-benzyloxy-benzoic acid Amine, coupling agents Benzoic acid amide

Development of Biochemical Probes and Research Tools for Molecular Biology

The benzoic acid scaffold is a versatile platform for the development of biochemical probes and research tools to study biological processes. These tools can be designed to include reporter groups such as fluorescent tags or photoreactive moieties, enabling the visualization and identification of molecular interactions.

Fluorescent Probes: Certain benzoic acid derivatives exhibit intrinsic fluorescence, a property that can be exploited in the design of molecular probes. acs.org For example, 2-hydroxybenzoic acid (salicylic acid) and 2-aminobenzoic acid have been identified as potential luminescent sublimation dyes for the fluorescent staining of latent fingerprints. umich.edunih.gov While the fluorescence properties of this compound have not been specifically reported, the underlying aromatic scaffold suggests that it could be chemically modified to create fluorescent probes for biological imaging. For instance, fluorescent octacalcium phosphate (B84403) composites incorporating various benzoic acid derivatives have been developed as bioimaging probes. mdpi.com

Photoaffinity Labeling Probes: Photoaffinity labeling (PAL) is a powerful technique used to identify the protein targets of small molecules. nih.gov This method involves the use of a probe that contains a photoreactive group, which upon irradiation with UV light, forms a covalent bond with its binding partner. The benzoic acid scaffold has been incorporated into the design of photoaffinity probes. For instance, novel photoreactive benzamide (B126) probes have been synthesized for histone deacetylase 2 (HDAC2), where the benzamide scaffold is derived from a substituted benzoic acid. nih.gov These probes successfully crosslinked to HDAC2, demonstrating the utility of the benzoic acid core in designing such tools. nih.gov

Radiolabeled Probes: Radiolabeled molecules are crucial for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov The benzoic acid scaffold can be derivatized to incorporate radioisotopes. For example, [18F]fluoro-pivalic acid, a derivative of a carboxylic acid, has been synthesized as a PET imaging probe for fatty acid synthesis pathways in tumors. google.com The presence of a fluorine atom in this compound makes it a potential candidate for radiolabeling with fluorine-18, a commonly used positron emitter in PET imaging. mdpi.com

Contribution to Lead Compound Identification and Optimization in Drug Discovery Research

The benzoic acid scaffold is a privileged structure in medicinal chemistry, frequently appearing in the structure of approved drugs and clinical candidates. Its ability to participate in key interactions with biological targets, such as hydrogen bonding and aromatic interactions, makes it an attractive starting point for drug discovery campaigns.

The design of agonists and inhibitors based on the benzoic acid scaffold relies on the principles of structure-activity relationship (SAR) studies. These studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity.

A key feature of the benzoic acid moiety is its carboxylic acid group, which is often involved in crucial hydrogen bonding interactions with amino acid residues in the active site of a protein. For example, in a quantitative structure-activity relationship (QSAR) study of benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), the presence of a hydroxyl group on the benzoic acid nucleus was found to be conducive to inhibitory activity, highlighting the importance of hydrogen bonding. nih.gov

The aromatic ring of the benzoic acid scaffold provides a platform for introducing various substituents that can modulate the compound's properties, such as potency, selectivity, and pharmacokinetic profile. The position, size, and electronic nature of these substituents can significantly impact the binding affinity of the molecule to its target. For instance, in the development of anti-sickling agents, SAR studies on benzoic acid derivatives revealed that specific substitution patterns on the phenyl ring were critical for their activity. iomcworld.comresearchgate.net

Table 2: Examples of Bioactive Benzoic Acid Derivatives This table is interactive. Click on the headers to sort.

Compound Class Biological Target/Activity Key Structural Features Reference
Benzoylaminobenzoic acids β-ketoacyl-acyl carrier protein synthase III (FabH) Hydrophobicity, aromaticity, hydroxyl group nih.gov
3-Sulfonamido benzoic acids P2Y14 Receptor Antagonist 3-sulfonamido substitution nih.gov

The this compound scaffold can serve as a starting point for the exploration and development of novel chemotypes with diverse biological activities. By modifying the core structure, medicinal chemists can generate libraries of new compounds with potentially improved therapeutic properties.

One approach is to use the benzoic acid as a central scaffold and append different chemical moieties to it. For example, a series of novel 3-sulfonamido benzoic acid derivatives were designed and synthesized as potent P2Y14 receptor antagonists for the potential treatment of acute lung injury. nih.gov In this case, the benzoic acid core was functionalized with a sulfonamide group, leading to a new chemotype with high antagonistic activity. nih.gov

Another strategy involves the bioisosteric replacement of the carboxylic acid group with other acidic functional groups, such as a tetrazole or a hydroxamic acid, to improve metabolic stability or cell permeability. The ether linkage can also be replaced with other linkers, such as an amide or an amine, to explore new chemical space and interaction patterns with the target protein.

Furthermore, the this compound structure can be incorporated into more complex heterocyclic systems. For example, benzoic acid derivatives have been used as starting materials for the synthesis of 1,3,4-oxadiazoles and other heterocyclic compounds with a wide range of biological activities, including anticancer properties. researchgate.netrasayanjournal.co.in The development of 4-substituted methoxybenzoyl-aryl-thiazole analogues as potent anticancer agents further illustrates how the core benzoic acid structure can be elaborated into novel and effective chemotypes. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid, and how can reaction conditions be tailored to maximize yield?

  • Methodological Answer : The synthesis typically involves etherification and esterification steps. For the fluorobenzyloxy moiety, nucleophilic substitution using 4-fluorobenzyl bromide under alkaline conditions (e.g., KOH in DMSO) is recommended to ensure regioselectivity at the phenolic oxygen . Subsequent ethoxy group introduction may require Williamson ether synthesis with ethyl iodide and a base like NaH. Key considerations include:
  • Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
  • Catalyst selection : Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can activate the carboxylic acid group for downstream functionalization .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) achieves >95% purity. Reported yields range from 65–80% .

Table 1 : Representative Reaction Conditions

StepReagentsSolventTemp. (°C)Yield (%)
Etherification4-Fluorobenzyl bromide, KOHDMSO7078
EthoxylationEthyl iodide, NaHDMF6072

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include:
  • Aromatic protons: δ 6.8–7.4 ppm (multiplet for fluorobenzyl and benzoic acid rings).
  • Ethoxy group: δ 1.35–1.40 ppm (triplet, CH₃) and δ 4.05–4.15 ppm (quartet, CH₂).
  • Fluorobenzyl CH₂: δ 5.10–5.20 ppm (singlet) .
  • ¹⁹F NMR : A singlet at δ -113 ppm confirms the para-fluorine substituent .
  • HRMS : Expected [M+H]⁺ = 318.1004 (C₁₆H₁₅FO₄). Deviation >2 ppm suggests impurities or incorrect adduct formation .

Q. What are the key physicochemical properties (e.g., solubility, pKa) of this compound, and how do they influence formulation in biological assays?

  • Methodological Answer :
  • Solubility : Limited aqueous solubility (0.2 mg/mL in water at 25°C). Use DMSO (50–100 mM stock) for in vitro studies. Co-solvents like PEG-400 enhance solubility in vivo .
  • pKa : Predicted ~3.8 (carboxylic acid group), comparable to trifluoromethyl-substituted benzoic acids (pKa 3.6–4.2) . Ionization at physiological pH affects membrane permeability and protein binding.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated benzoic acid derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. inactive results) often arise from:
  • Assay variability : Standardize cell lines (e.g., RAW264.7 for inflammation) and control for endotoxin levels.
  • Metabolic stability : Use LC-MS to monitor compound degradation in serum (e.g., ester hydrolysis) .
  • Off-target effects : Employ CRISPR screening or proteomic profiling to identify unintended targets .
    Case Study : A 2025 study found that this compound showed inconsistent COX-2 inhibition. Resolution involved:
  • Dose optimization : EC₅₀ shifted from 10 µM to 2 µM after correcting for serum protein binding .
  • Isomer purity : Chiral HPLC confirmed racemization in early batches, impacting activity .

Q. What strategies improve regioselectivity in synthesizing analogs with modified ethoxy/fluorobenzyl groups?

  • Methodological Answer :
  • Directing groups : Introduce temporary protecting groups (e.g., tert-butyl) on the benzoic acid core to block undesired substitution sites .
  • Metal catalysis : Pd-catalyzed C–O coupling enhances selectivity for ethoxy installation .
  • Computational modeling : DFT calculations (e.g., Gaussian 09) predict transition-state energies to favor para-substitution over ortho/meta .

Table 2 : Regioselectivity in Analog Synthesis

AnalogSubstituent PositionYield (%)Selectivity Factor (para:ortho)
3-Ethoxy-4-Fpara7512:1
3-Ethoxy-2-Fortho423:1

Q. How can researchers validate target engagement in proposed mechanisms (e.g., enzyme inhibition)?

  • Methodological Answer :
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to recombinant enzymes (e.g., SARS-CoV-2 main protease) .
  • Crystallography : Co-crystallize the compound with the target protein (PDB ID: 7BZ2) to identify binding motifs .
  • Activity-based probes : Synthesize a photoaffinity analog with a diazirine tag for pull-down assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.